molecular formula C19H22N2O B5176516 2-(1H-indol-3-yl)-N-[(4-methoxy-3-methylphenyl)methyl]ethanamine

2-(1H-indol-3-yl)-N-[(4-methoxy-3-methylphenyl)methyl]ethanamine

Cat. No.: B5176516
M. Wt: 294.4 g/mol
InChI Key: VNRILYWFZQRMQK-UHFFFAOYSA-N
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Description

2-(1H-indol-3-yl)-N-[(4-methoxy-3-methylphenyl)methyl]ethanamine is a complex organic compound that features an indole ring and a substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-3-yl)-N-[(4-methoxy-3-methylphenyl)methyl]ethanamine typically involves the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Substitution on the Phenyl Ring: The 4-methoxy-3-methylphenyl group can be introduced through electrophilic aromatic substitution reactions.

    Coupling Reaction: The final step involves coupling the indole derivative with the substituted phenyl group using a suitable linker, such as an ethanamine chain. This can be achieved through reductive amination or other coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes selecting appropriate solvents, catalysts, and reaction temperatures. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(1H-indol-3-yl)-N-[(4-methoxy-3-methylphenyl)methyl]ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

2-(1H-indol-3-yl)-N-[(4-methoxy-3-methylphenyl)methyl]ethanamine has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a precursor or intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological or psychiatric disorders.

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Biological Studies: The compound can be used in studies investigating the biological activity of indole derivatives, including their interactions with enzymes and receptors.

    Industrial Applications: It may be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-(1H-indol-3-yl)-N-[(4-methoxy-3-methylphenyl)methyl]ethanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The indole ring structure allows it to bind to certain receptors in the brain, potentially modulating neurotransmitter activity. This can lead to various physiological effects, depending on the specific pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Benzylamine: An organic compound with a similar amine functional group but lacks the indole ring structure.

    Dichloroaniline: Contains an aniline ring with chlorine substitutions, differing significantly in structure and reactivity.

Uniqueness

2-(1H-indol-3-yl)-N-[(4-methoxy-3-methylphenyl)methyl]ethanamine is unique due to its combination of an indole ring and a substituted phenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-(1H-indol-3-yl)-N-[(4-methoxy-3-methylphenyl)methyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O/c1-14-11-15(7-8-19(14)22-2)12-20-10-9-16-13-21-18-6-4-3-5-17(16)18/h3-8,11,13,20-21H,9-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNRILYWFZQRMQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CNCCC2=CNC3=CC=CC=C32)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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